molecular formula C11H17N2NaO2S B14466788 Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate CAS No. 66941-09-1

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate

Cat. No.: B14466788
CAS No.: 66941-09-1
M. Wt: 264.32 g/mol
InChI Key: VXDYIEYWFOZEMK-UHFFFAOYSA-M
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Description

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo alkylation, oxidation, and substitution reactions to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate: Lacks the sodium ion but has a similar core structure.

    1,5-dimethyl-6-oxo-5-pentan-2-yl-2-thiopyrimidin-4-olate: Contains a thiopyrimidine ring instead of a sulfanylidenepyrimidine ring.

Uniqueness

Sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity. This compound’s specific combination of functional groups and structural features distinguishes it from other similar compounds.

Properties

CAS No.

66941-09-1

Molecular Formula

C11H17N2NaO2S

Molecular Weight

264.32 g/mol

IUPAC Name

sodium;1,5-dimethyl-6-oxo-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-olate

InChI

InChI=1S/C11H18N2O2S.Na/c1-5-6-7(2)11(3)8(14)12-10(16)13(4)9(11)15;/h7H,5-6H2,1-4H3,(H,12,14,16);/q;+1/p-1

InChI Key

VXDYIEYWFOZEMK-UHFFFAOYSA-M

Canonical SMILES

CCCC(C)C1(C(=NC(=S)N(C1=O)C)[O-])C.[Na+]

Origin of Product

United States

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